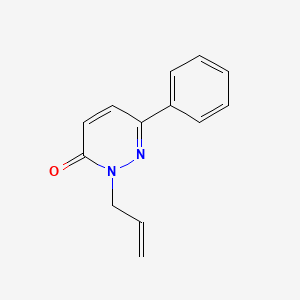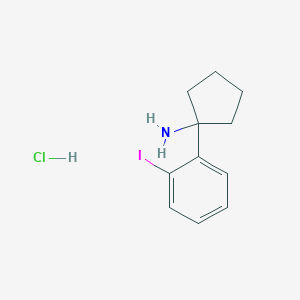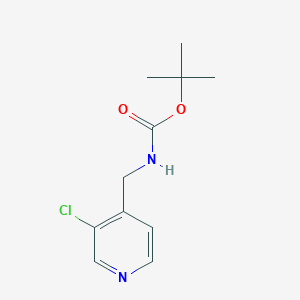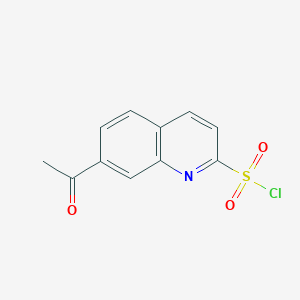
7-Acetylquinoline-2-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Acetylquinoline-2-sulfonyl chloride: is a chemical compound that belongs to the quinoline family Quinolines are heterocyclic aromatic organic compounds with a double-ring structure consisting of a benzene ring fused to a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Acetylquinoline-2-sulfonyl chloride typically involves the sulfonylation of quinoline derivatives. One common method is the reaction of 7-acetylquinoline with chlorosulfonic acid, which introduces the sulfonyl chloride group at the 2-position of the quinoline ring. The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonylation processes using advanced catalytic systems and optimized reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
7-Acetylquinoline-2-sulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonyl thiol derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: It can be used in coupling reactions to form complex molecules with multiple functional groups.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Agents such as hydrogen peroxide and potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Major Products Formed
The major products formed from the reactions of this compound include sulfonamides, sulfonates, and various quinoline derivatives with modified functional groups.
科学研究应用
7-Acetylquinoline-2-sulfonyl chloride has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of pharmaceutical compounds with potential therapeutic effects, such as antimicrobial and anticancer agents.
Organic Synthesis: The compound serves as a versatile building block for the synthesis of complex organic molecules.
Material Science: It is used in the development of advanced materials with specific properties, such as conductivity and fluorescence.
Biological Research: The compound is employed in the study of biological pathways and mechanisms, particularly in the context of enzyme inhibition and protein modification.
作用机制
The mechanism of action of 7-Acetylquinoline-2-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes and proteins. The sulfonyl chloride group can react with nucleophilic residues in proteins, leading to the formation of covalent bonds and the inhibition of enzyme activity. This mechanism is particularly relevant in the context of drug design and the development of enzyme inhibitors.
相似化合物的比较
Similar Compounds
- 7-Chloroquinoline-2-sulfonyl chloride
- 7-Bromoquinoline-2-sulfonyl chloride
- 7-Methylquinoline-2-sulfonyl chloride
Uniqueness
7-Acetylquinoline-2-sulfonyl chloride is unique due to the presence of the acetyl group at the 7-position, which can influence its reactivity and interaction with biological targets
属性
分子式 |
C11H8ClNO3S |
|---|---|
分子量 |
269.70 g/mol |
IUPAC 名称 |
7-acetylquinoline-2-sulfonyl chloride |
InChI |
InChI=1S/C11H8ClNO3S/c1-7(14)9-3-2-8-4-5-11(17(12,15)16)13-10(8)6-9/h2-6H,1H3 |
InChI 键 |
PYEUOSXSOXBETO-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC2=C(C=C1)C=CC(=N2)S(=O)(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


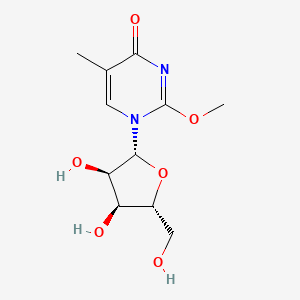
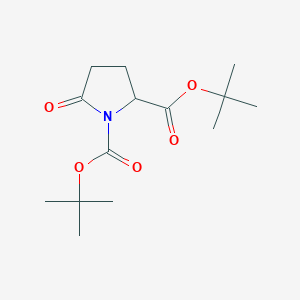

![2-[2-Hydroxy-3-(2-nitrophenoxy)propyl]isoindole-1,3-dione](/img/structure/B12951680.png)

![Di(adamantan-1-yl)(2',4',6'-tricyclohexyl-4-methoxy-3,5,6-trimethyl-[1,1'-biphenyl]-2-yl)phosphane](/img/structure/B12951689.png)
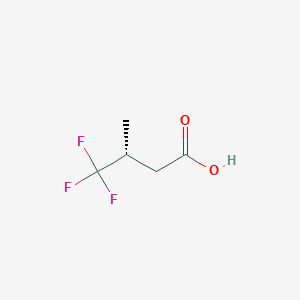
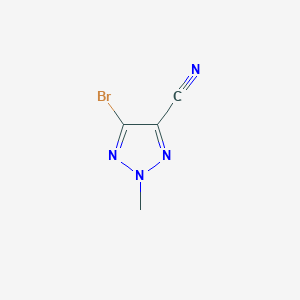
![8-amino-2,6-diphenyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12951718.png)
